N,N'-(1-Methyl-1H-1,2,4-triazole-3,5-diyl)bis(1-phenylmethanimine)
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Overview
Description
N,N’-(1-Methyl-1H-1,2,4-triazole-3,5-diyl)bis(1-phenylmethanimine) is a complex organic compound that features a triazole ring substituted with methyl and phenylmethanimine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1-Methyl-1H-1,2,4-triazole-3,5-diyl)bis(1-phenylmethanimine) typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Einhorn–Brunner reaction or the Pellizzari reaction.
Substitution with Methyl Group: The triazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Formation of Phenylmethanimine Groups: The final step involves the reaction of the methylated triazole with benzaldehyde in the presence of an acid catalyst to form the phenylmethanimine groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethanimine groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the phenylmethanimine groups to amines.
Substitution: The triazole ring can participate in substitution reactions, where the methyl or phenylmethanimine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst, depending on the nature of the substituent.
Major Products
Oxidation: Oxides of the phenylmethanimine groups.
Reduction: Amines derived from the phenylmethanimine groups.
Substitution: Various substituted triazole derivatives depending on the substituent introduced.
Scientific Research Applications
N,N’-(1-Methyl-1H-1,2,4-triazole-3,5-diyl)bis(1-phenylmethanimine) has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly due to its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique structural properties.
Catalysis: It serves as a ligand in catalytic systems, enhancing the efficiency and selectivity of various chemical reactions.
Mechanism of Action
The mechanism by which N,N’-(1-Methyl-1H-1,2,4-triazole-3,5-diyl)bis(1-phenylmethanimine) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, while the phenylmethanimine groups can form hydrogen bonds and π-π interactions with aromatic residues in proteins. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with broad applications in medicinal chemistry and materials science.
1-Methyl-1H-1,2,4-triazole: A methylated triazole with similar structural features but lacking the phenylmethanimine groups.
1-Phenylmethanimine: A compound featuring the phenylmethanimine group but without the triazole ring.
Uniqueness
N,N’-(1-Methyl-1H-1,2,4-triazole-3,5-diyl)bis(1-phenylmethanimine) is unique due to the combination of the triazole ring and phenylmethanimine groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research domains.
Properties
CAS No. |
62176-90-3 |
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Molecular Formula |
C17H15N5 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
N-[5-(benzylideneamino)-1-methyl-1,2,4-triazol-3-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C17H15N5/c1-22-17(19-13-15-10-6-3-7-11-15)20-16(21-22)18-12-14-8-4-2-5-9-14/h2-13H,1H3 |
InChI Key |
RVBGGZYEOUKOFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)N=CC2=CC=CC=C2)N=CC3=CC=CC=C3 |
Origin of Product |
United States |
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